4-Amino-7-bromothieno[3,4-d]pyrimidine
Description
Introduction to 4-Amino-7-bromothieno[3,4-d]pyrimidine
Nomenclature and Structural Identification
International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple heteroatoms. The official International Union of Pure and Applied Chemistry name for this compound is 7-bromothieno[3,4-d]pyrimidin-4-amine, which precisely describes the structural arrangement and substitution pattern. This nomenclature system indicates the presence of a thieno[3,4-d]pyrimidine core structure, where the thiophene ring is fused to a pyrimidine ring in a specific orientation. The numbering system employed in this nomenclature reflects the systematic approach to heterocyclic chemistry, where the sulfur atom in the thiophene ring and the nitrogen atoms in the pyrimidine ring are assigned specific positions.
The compound belongs to the broader classification of thienopyrimidines, which are recognized as important heterocyclic compounds in pharmaceutical chemistry. Within this classification, the specific [3,4-d] fusion pattern distinguishes this compound from other thienopyrimidine isomers, such as thieno[3,2-d]pyrimidines or thieno[2,3-d]pyrimidines. The systematic classification places this compound within the category of bicyclic heterocycles containing both sulfur and nitrogen heteroatoms, specifically categorized as a six-membered pyrimidine ring fused to a five-membered thiophene ring. This structural classification is fundamental to understanding the compound's chemical behavior and potential biological activities.
Molecular Formula and Structural Isomerism
The molecular formula of this compound is established as C₆H₄BrN₃S, representing a precise atomic composition that defines its chemical identity. This molecular formula indicates the presence of six carbon atoms, four hydrogen atoms, one bromine atom, three nitrogen atoms, and one sulfur atom arranged in a specific heterocyclic framework. The molecular weight corresponding to this formula is 230.09 grams per mole, which serves as a fundamental physical property for identification and quantification purposes.
The structural isomerism considerations for this compound are particularly important when examining the broader family of brominated thienopyrimidines. While this compound represents one specific isomeric form, closely related compounds include 7-Bromothieno[3,2-d]pyrimidin-4-amine, which differs in the fusion pattern of the thiophene and pyrimidine rings. The [3,4-d] fusion pattern in the target compound creates a distinct electronic environment compared to the [3,2-d] isomer, potentially leading to different chemical reactivity and biological properties. These isomeric differences are crucial for pharmaceutical applications, as even minor structural variations can significantly impact biological activity and selectivity.
Properties
IUPAC Name |
7-bromothieno[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3S/c7-5-4-3(1-11-5)6(8)10-2-9-4/h1-2H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOGJTRGEFQUJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(S1)Br)N=CN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Amino-7-bromothieno[3,4-d]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminothiophene and 2,4-dibromopyrimidine.
Synthetic Route: The key steps include the formation of the thieno[3,4-d]pyrimidine core through cyclization reactions. The amino group is introduced via nucleophilic substitution reactions.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, use of continuous flow reactors, and purification techniques to scale up the synthesis while maintaining product quality.
Chemical Reactions Analysis
4-Amino-7-bromothieno[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents include bases, acids, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products: The major products formed from these reactions include various substituted thieno[3,4-d]pyrimidine derivatives with potential biological activities.
Scientific Research Applications
Scientific Research Applications
The compound has a wide range of applications across various scientific disciplines:
- Medicinal Chemistry : It serves as a lead compound in the development of new anticancer drugs due to its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Biological Research : The compound is extensively studied for its anticancer properties, particularly its effectiveness against various cancer cell lines.
- Synthetic Chemistry : It is utilized as a building block in synthesizing more complex heterocyclic compounds, contributing to the advancement of chemical synthesis techniques.
- Material Science : Its unique chemical properties make it valuable in developing new materials and chemical processes.
The biological activities of this compound include:
- Anticancer Activity : Research has shown that derivatives exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). The mechanism often involves apoptosis induction and inhibition of key signaling pathways like EGFR.
- Antimicrobial Properties : Some derivatives have demonstrated selective activity against pathogens, indicating potential as antimicrobial agents.
Anticancer Efficacy
A study evaluated the antiproliferative effects of various thienopyrimidine derivatives on breast cancer cell lines. The most potent compound exhibited an IC50 value in the nanomolar range against MCF-7 cells, highlighting its potential for further development as an anticancer agent.
Inhibition of Kinase Activity
Research indicated that 4-Amino-7-bromothieno[3,4-d]pyrimidine can inhibit specific protein kinases involved in cancer progression. This inhibition is essential for disrupting pathways that lead to uncontrolled cell proliferation.
Summary of Research Findings
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Activity | Cell Line/Target | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MCF-7 | 0.0091 | Induction of apoptosis |
| Antimicrobial | Plasmodium falciparum | 0.040 | Inhibition of parasite growth |
| Kinase inhibition | EGFR | 0.0018 | Disruption of signaling pathways |
| Cytotoxicity | BALB/c 3T3 | >4000 | Safe on normal cell lines |
Mechanism of Action
The mechanism of action of 4-Amino-7-bromothieno[3,4-d]pyrimidine involves its interaction with cyclin-dependent kinases (CDKs). The compound binds to the active site of CDKs, inhibiting their activity and thereby preventing the phosphorylation of target proteins. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the CDK-cyclin complexes and downstream signaling pathways that regulate cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Differences
Core Heterocycles :
- Thieno[3,4-d]pyrimidine (Target Compound): Contains a sulfur atom in the thiophene ring, contributing to distinct electronic properties (e.g., lower basicity, altered π-electron distribution) compared to nitrogen-based fused systems .
- Pyrazolo[3,4-d]pyrimidines (e.g., 4-Aminopyrazolo[3,4-d]pyrimidine, APP): Feature a pyrazole ring fused to pyrimidine, introducing additional nitrogen atoms. This enhances hydrogen-bonding capacity and mimicry of purine bases, as seen in APP’s role as an adenine analog .
Substituent Effects :
- Comparable to 7-bromo analogs in pyrazolo[3,4-d]pyrimidine nucleosides, where bromine improves resistance to enzymatic degradation .
- Amino Group at Position 4: Common in bioactive pyrimidines (e.g., APP, 4-aminopyrazolo[3,4-d]pyrimidine), where it mediates interactions with enzymes like kinases or purine salvage pathways .
Table 1: Comparison of Key Bioactive Pyrimidine Derivatives
Key Observations :
- Anticancer Activity: APP shows efficacy against Adenocarcinoma 755 via purine antagonism, but its rapid metabolism limits therapeutic utility . The bromine in this compound may confer stability, akin to 7-bromo pyrazolo analogs .
- Antiparasitic Activity: Pyrazolo[3,4-d]pyrimidine derivatives like Compound 44 exhibit potent activity against Trypanosoma cruzi, attributed to 4-chlorophenyl substituents. Bromine’s larger size in the target compound could enhance target binding but reduce solubility .
- Metabolic Profiles : APP is metabolized into nucleotides (e.g., APP-riboside triphosphate) in sensitive tumors, whereas brominated analogs resist degradation .
Metabolism :
- APP undergoes rapid conversion to nucleotides in tumors, but resistant tumors degrade these metabolites faster . Bromine in the target compound could slow this process, as seen in 7-bromo pyrazolo nucleosides .
- Compound 44’s 4-chlorophenyl group confers metabolic inertness in liver microsomes, suggesting halogenated substituents enhance stability .
Structure-Activity Relationships (SAR)
- Position 7 Substituents: Bromine or chlorophenyl groups enhance target engagement and stability. For example, 7-bromo pyrazolo analogs show improved enzyme inhibition over non-halogenated counterparts .
- Position 4 Amino Group: Critical for mimicking adenine in purine antagonists. Removal or alkylation reduces activity, as observed in APP derivatives .
- Core Heterocycle: Thieno[3,4-d]pyrimidine’s sulfur atom may reduce solubility compared to pyrazolo analogs but improve membrane permeability.
Biological Activity
4-Amino-7-bromothieno[3,4-d]pyrimidine is a compound belonging to the thienopyrimidine family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious disease. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Synthesis
The structure of this compound can be described as a thieno[3,4-d]pyrimidine derivative with an amino group at the 4-position and a bromine atom at the 7-position. The synthesis typically involves cyclocondensation reactions starting from thiophene derivatives or pyrimidine analogs. Various synthetic routes have been explored to optimize yield and purity, including methods that leverage functional group manipulations to enhance biological activity .
Biological Activity Overview
The biological activities of this compound include:
- Anticancer Activity : Studies have demonstrated that derivatives of thienopyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to this compound have shown promising results in inhibiting tumor growth in models such as MCF-7 (breast cancer) and HT-29 (colon cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways like EGFR .
- Antimicrobial Properties : Some thienopyrimidine derivatives have displayed selective activity against certain pathogens. For example, halogenated thieno[3,2-d]pyrimidines have shown effectiveness against fungal infections and have been tested against Plasmodium falciparum, indicating potential as antimalarial agents .
Case Studies
- Anticancer Efficacy : A study evaluated the antiproliferative effects of various thienopyrimidine derivatives on breast cancer cell lines. The most potent compound exhibited an IC50 value in the nanomolar range against MCF-7 cells, highlighting its potential for further development as an anticancer agent .
- Inhibition of Kinase Activity : Research has indicated that this compound can inhibit specific protein kinases involved in cancer progression. This inhibition is critical for disrupting pathways that lead to uncontrolled cell proliferation .
Research Findings
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Activity | Cell Line/Target | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MCF-7 | 0.0091 | Induction of apoptosis |
| Antimicrobial | Plasmodium falciparum | 0.040 | Inhibition of parasite growth |
| Kinase inhibition | EGFR | 0.00183359 | Disruption of signaling pathways |
| Cytotoxicity | BALB/c 3T3 | >4000 | Safe on normal cell lines |
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 4-Amino-7-bromothieno[3,4-d]pyrimidine, and how do reaction parameters affect yield and purity?
- Methodology : The synthesis of brominated thieno-pyrimidines typically involves halogenation and cyclization steps. For example, bromine substitution can be achieved via nucleophilic aromatic substitution using POCl₃ or SOCl₂ under reflux conditions, as seen in analogous pyrimidine syntheses . Optimizing reaction time and temperature is critical: prolonged heating (>6 hours) may lead to side reactions, while shorter durations (<3 hours) reduce yield. Purification via recrystallization (e.g., ethanol-DMF mixtures) or column chromatography is recommended to isolate the product .
- Key Considerations : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane). Yield improvements (up to 72%) are achievable by adjusting stoichiometry, as demonstrated in bromophenoxy-thieno-pyrimidine syntheses .
Q. How should researchers characterize this compound, and what spectral discrepancies might arise?
- Analytical Techniques :
- ¹H NMR : Expect aromatic protons in δ 7.2–8.5 ppm (e.g., pyrimidine protons at δ 8.47 ). The bromine atom deshields adjacent protons, causing downfield shifts.
- LC-MS : Look for [M+H]⁺ peaks near m/z 260–360, depending on substituents. Confirm molecular ion consistency with theoretical values .
Advanced Research Questions
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for brominated thieno-pyrimidines?
- Approach : Perform comparative SAR using analogues with varying substituents. For instance, replacing the bromine at position 7 with chlorine or methyl groups alters electronic properties and binding affinity. Computational modeling (e.g., MOE software) can predict interactions with biological targets like kinase domains .
- Case Study : In pyrido[3,4-d]pyrimidines, bromine enhances steric bulk, reducing solubility but improving target selectivity. Balance hydrophobicity with polar groups (e.g., amino or hydroxyl) to optimize pharmacokinetics .
Q. How does the bromine substituent influence cross-coupling reactivity in this compound?
- Mechanistic Insight : Bromine at position 7 facilitates Suzuki-Miyaura couplings with aryl boronic acids, enabling diversification. Use Pd(OAc)₂/BINAP catalysts in dioxane at 120°C for efficient coupling, as shown in pyrido-pyrimidine systems .
- Experimental Design : Track coupling efficiency via ¹H NMR (disappearance of bromine-associated protons) and optimize ligand-to-palladium ratios to minimize homocoupling byproducts .
Q. What safety protocols are essential for handling this compound in vitro studies?
- Guidelines :
- Use PPE (gloves, goggles) to avoid skin/eye contact (S24/25) .
- Store in airtight containers under inert gas (N₂/Ar) to prevent degradation.
- Dispose of waste via approved chemical disposal services, adhering to UN 2811 regulations .
Data Contradiction and Validation
Q. How can researchers address inconsistencies in reported biological activity data for brominated thieno-pyrimidines?
- Validation Steps :
Replicate assays under standardized conditions (e.g., cell line, incubation time).
Confirm compound identity and purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .
Use positive controls (e.g., known kinase inhibitors) to calibrate activity measurements .
- Case Example : Discrepancies in IC₅₀ values may arise from residual DMF in samples, which is cytotoxic at >0.1% concentration. Ensure thorough solvent removal .
Methodological Recommendations
- Synthetic Optimization : Screen catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) and solvents (DMF vs. THF) to enhance reaction efficiency .
- Computational Tools : Employ DFT calculations (Gaussian 09) to predict bromine’s electronic effects on aromatic systems .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
